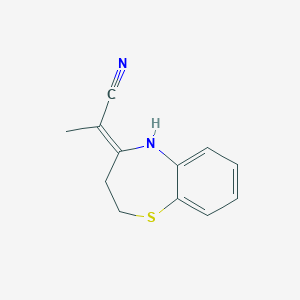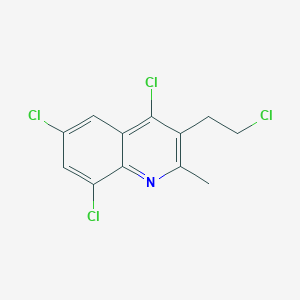
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用機序
The mechanism of action of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is not fully understood, but it has been suggested to act through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile exhibits a range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile in lab experiments is its high potency and selectivity towards various receptors and enzymes. Additionally, its low toxicity profile makes it a safer alternative to other compounds that may exhibit similar biological activities. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile. One potential direction is the optimization of the synthesis method to improve yields and reduce costs. Another direction is the exploration of its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of various diseases. Finally, the development of derivatives and analogs of this compound may lead to the discovery of new drugs with improved efficacy and selectivity.
In conclusion, 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile is a promising compound with a range of potential applications in various fields. Its high potency, selectivity, and low toxicity profile make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
合成法
The synthesis of 2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile involves the reaction of 2-aminothiophenol with 3-bromopropionitrile in the presence of a base, followed by cyclization with 2-chloroacetaldehyde. This method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
科学的研究の応用
2-(2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile has been investigated for its potential applications in medicinal chemistry, specifically as a scaffold for the development of new drugs. Studies have shown that this compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Furthermore, it has been reported to have a high affinity for various receptors, such as dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders.
特性
分子式 |
C12H12N2S |
|---|---|
分子量 |
216.3 g/mol |
IUPAC名 |
(2Z)-2-(3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C12H12N2S/c1-9(8-13)10-6-7-15-12-5-3-2-4-11(12)14-10/h2-5,14H,6-7H2,1H3/b10-9- |
InChIキー |
XZACBHKUOCUBKE-KTKRTIGZSA-N |
異性体SMILES |
C/C(=C/1\CCSC2=CC=CC=C2N1)/C#N |
SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
正規SMILES |
CC(=C1CCSC2=CC=CC=C2N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)